molecular formula C4H9ClN2 B6354314 Vinylacetamidine hydrochloride CAS No. 1171533-73-5

Vinylacetamidine hydrochloride

Cat. No. B6354314
CAS RN: 1171533-73-5
M. Wt: 120.58 g/mol
InChI Key: BZXOEVRVMWQVPG-UHFFFAOYSA-N
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Description

Vinylacetamidine hydrochloride (VAH) is an organic compound with the chemical formula C2H5OC2H4NClH. It is a white crystalline solid that is soluble in water and alcohol. It is a versatile compound that is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the production of other compounds. In addition, VAH has been studied for its potential therapeutic applications, such as in the treatment of certain cancers and neurological disorders.

Scientific Research Applications

Vinylacetamidine hydrochloride has been studied for a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the production of other compounds. In addition, Vinylacetamidine hydrochloride has been studied for its potential therapeutic applications, such as in the treatment of certain cancers and neurological disorders.

Mechanism of Action

Vinylacetamidine hydrochloride acts as an inhibitor of certain enzymes involved in the metabolism of certain drugs. In particular, Vinylacetamidine hydrochloride has been shown to inhibit cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This inhibition can lead to increased concentrations of drugs in the body, which can lead to drug toxicity.
Biochemical and Physiological Effects
Vinylacetamidine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to modulate the activity of certain cellular processes. In addition, Vinylacetamidine hydrochloride has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Vinylacetamidine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable and non-toxic. However, Vinylacetamidine hydrochloride has some limitations for use in laboratory experiments. It has a relatively low solubility in water, which can limit its use in aqueous solutions. In addition, it can be difficult to control the reaction conditions when using Vinylacetamidine hydrochloride, as the reaction is sensitive to temperature and pH.

Future Directions

Vinylacetamidine hydrochloride has potential applications in a variety of areas. It could be used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the production of other compounds. In addition, Vinylacetamidine hydrochloride could be further studied for its potential therapeutic applications, such as in the treatment of certain cancers and neurological disorders. Vinylacetamidine hydrochloride could also be studied for its ability to modulate the activity of certain cellular processes, as well as for its anti-inflammatory and anti-cancer effects. Finally, Vinylacetamidine hydrochloride could be further studied for its potential applications in drug delivery, as it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs.

Synthesis Methods

Vinylacetamidine hydrochloride can be synthesized by the reaction of vinylacetamide and hydrochloric acid. The reaction is typically conducted in an aqueous solution at a temperature of between 50 and 100°C. The yield of the reaction depends on the concentration of the reactants and the temperature of the reaction.

properties

IUPAC Name

but-3-enimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-2-3-4(5)6;/h2H,1,3H2,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXOEVRVMWQVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinylacetamidine hydrochloride

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